Product packaging for trans-Phenothrin(Cat. No.:CAS No. 66036-31-5)

trans-Phenothrin

Cat. No.: B1675335
CAS No.: 66036-31-5
M. Wt: 350.4 g/mol
InChI Key: SBNFWQZLDJGRLK-LEWJYISDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

l-trans-Phenothrin is a specific stereoisomer of the synthetic pyrethroid insecticide phenothrin. This compound is valued in research for its insecticidal properties and its role in studying the mode of action and metabolism of pyrethroids. Its primary mechanism of action, characteristic of Type I pyrethroids, is the disruption of the nervous system in target insects. It acts on voltage-gated sodium channels, forcing them to remain open beyond their normal timing thresholds. This leads to repetitive nerve firing, resulting in paralysis and eventual death of the insect, a process known as knockdown . Phenothrin is investigated for its applications in public health and entomology research, particularly in vector control for mosquitoes, both indoors and outdoors . It is also used in studies concerning the protection of stored grains from pest infestation . The compound's relatively low mammalian toxicity and rapid metabolic profile make it a subject of interest in comparative toxicology studies . In mammals, it is rapidly metabolized primarily by hydrolysis of the ester bond and oxidation, followed by conjugation, with excretion in urine and feces . Researchers also utilize l-trans-Phenothrin to explore advanced formulation technologies, such as microencapsulation, which aims to control the release rate of the active ingredient, enhancing its efficacy and sustainability profile . This product is supplied as a high-purity material for research purposes. It is strictly for professional laboratory use. It is not for diagnostic, therapeutic, or any other personal use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all local safety and disposal regulations before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H26O3 B1675335 trans-Phenothrin CAS No. 66036-31-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66036-31-5

Molecular Formula

C23H26O3

Molecular Weight

350.4 g/mol

IUPAC Name

cis-(3-phenoxyphenyl)methyl (1S,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C23H26O3/c1-16(2)13-20-21(23(20,3)4)22(24)25-15-17-9-8-12-19(14-17)26-18-10-6-5-7-11-18/h5-14,20-21H,15H2,1-4H3/t20-,21+/m0/s1

InChI Key

SBNFWQZLDJGRLK-LEWJYISDSA-N

Isomeric SMILES

CC(=C[C@H]1[C@@H](C1(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C

Appearance

Solid powder

Other CAS No.

66036-31-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

l-trans-Phenothrin; 

Origin of Product

United States

Stereoselective Synthesis and Isomeric Purity Characterization

Synthetic Pathways for Phenothrin (B69414) Stereoisomers

The synthesis of phenothrin involves the esterification of chrysanthemic acid or its derivatives with 3-phenoxybenzyl alcohol inchem.orgnih.gov. The stereochemical outcome of this reaction and the preceding synthesis of the acid component dictate the isomeric composition of the final product.

Chrysanthaemic Acid Derivatives in Synthesis

Chrysanthemic acid (2,2-dimethyl-3-(2,2-dimethylvinyl)cyclopropanecarboxylic acid) is a key precursor in the synthesis of phenothrin and other pyrethroids inchem.orgnih.gov. It contains a cyclopropane (B1198618) ring with two chiral centers, leading to cis and trans isomers, and each of these can exist as enantiomers (1R or 1S) inchem.orgwho.intorst.edu. The synthesis of chrysanthemic acid derivatives with controlled stereochemistry is therefore fundamental to the stereoselective synthesis of phenothrin isomers google.comarkat-usa.org. Methods often involve the cyclopropanation of suitable precursors .

Enantioselective Approaches for Trans-Phenothrin Production

Given that the [1R,trans] isomer of phenothrin is the most insecticidally active, enantioselective synthetic approaches are employed to favor its formation who.intorst.eduinchem.org. These approaches focus on controlling the stereochemistry during the synthesis of the chrysanthemic acid moiety or during the esterification step. While the provided search results mention enantioselective synthesis in the context of related chiral esters and cyclopropanes, specific detailed examples of enantioselective synthesis routes directly for this compound are not explicitly detailed in the snippets, beyond the general principle of using controlled stereochemistry in the acid component synthesis google.comarkat-usa.orgrochester.edunih.gov. The esterification of (1R)-chrysanthemic acid with 3-phenoxybenzyl alcohol yields d-phenothrin (B1212162), which is a mixture predominantly of the [1R,cis] and [1R,trans] isomers .

Isomeric Composition and Ratios in Technical Grade Phenothrin Materials

Technical grade phenothrin is typically a mixture of the four stereoisomers: [1R,trans], [1R,cis], [1S,trans], and [1S,cis] inchem.orgwho.intorst.edu. Racemic phenothrin, first synthesized in 1969, is prepared by esterifying (1RS, cis,trans)-chrysanthemic acid with 3-phenoxybenzyl alcohol, resulting in a mixture where the cis:trans isomer ratio is approximately 1:4 and the optical ratio of 1R:1S is 1:1 inchem.orgwho.int. This leads to the four isomers being present in approximate ratios of 4:1:4:1 for [1R,trans], [1R,cis], [1S,trans], and [1S,cis], respectively inchem.orgwho.int.

d-Phenothrin, a commercially available technical product, is a preparation enriched in the 1R isomers, containing ≥95% 1R isomers with a typical [1R,cis]:[1R,trans] ratio of 1:4 who.intorst.edu. Technical grade d-phenothrin has a purity of 92.5-94.5% inchem.orgwho.int. Impurities found in technical d-phenothrin preparations can include ethyl chrysanthemate, 3-phenoxy-6-bromobenzyl cis,trans-chrysanthemate, 3-phenoxytoluene, and 4-phenoxybenzyl cis,trans-chrysanthemate inchem.orgwho.int.

Analytical methods such as gas chromatography (GC) and liquid chromatography (LC), including chiral columns, are used to determine the isomeric composition and purity of technical phenothrin oup.com. GC on specific columns can separate cis and trans isomers, while chiral columns are necessary to separate the individual optical isomers oup.com. Hydrolysis of phenothrin to chrysanthemic acid, followed by derivatization to diastereoisomeric esters and subsequent GC analysis, is another method for determining optical isomer ratios oup.com.

The following table illustrates a typical isomeric composition found in racemic and d-phenothrin:

IsomerApproximate Ratio (Racemic Phenothrin) inchem.orgwho.intApproximate Ratio (d-Phenothrin) who.intorst.edu
[1R,trans]44
[1R,cis]11
[1S,trans]4<0.25
[1S,cis]1<0.25

Note: The ratios for d-Phenothrin are based on a ≥95% 1R isomer content and a 1:4 [1R,cis]:[1R,trans] ratio.

Molecular and Cellular Mechanisms of Action in Arthropods

Interaction with Voltage-Gated Sodium Channels

Voltage-gated sodium channels are transmembrane proteins that control the flow of sodium ions across the neuronal membrane. These channels transition between different states: resting (closed), open (activated), and inactivated (non-conducting) nih.gov. The rapid and controlled opening and closing of these channels are fundamental to the generation and transmission of electrical signals in the nervous system patsnap.comnih.govnih.gov.

Pyrethroids interfere with these processes by binding to a receptor site on the alpha subunit of the sodium channel inchem.org. This binding alters the channel's gating kinetics, leading to a disruption of normal nerve function nih.govresearchgate.net.

Binding Kinetics and Modulatory Effects on Channel Gating

Pyrethroids are lipophilic molecules and are thought to access their binding site within the sodium channel by partitioning into the lipid phase of the neuronal membrane orst.eduinchem.orgresearchgate.net. Studies suggest that pyrethroids, particularly Type I pyrethroids like phenothrin (B69414), preferably bind to the open state of the voltage-gated sodium channel nih.govresearchgate.netportlandpress.com. This preferential binding to the activated state can lead to use-dependent modification of the channels, where repeated channel activation enhances the pyrethroid's effect researchgate.net.

The binding of pyrethroids to the sodium channel stabilizes the open state and inhibits the transition to the inactivated or deactivated states nih.govportlandpress.com. This results in a prolonged opening of the sodium channels patsnap.comorst.eduresearchgate.netpatsnap.com. Electrophysiological studies, often using voltage-clamp techniques, demonstrate this effect as a prolonged inward sodium current, referred to as a "sodium tail current," which decays slowly upon membrane repolarization inchem.orgportlandpress.comnih.gov.

While the exact binding site has been investigated through modeling and mutagenesis studies, it is generally located within a hydrophobic cavity formed by segments of the channel protein, such as the domain II S4-S5 linker and helices IIS5 and IIIS6 researchgate.netportlandpress.commdpi.com. There is also evidence suggesting the existence of dual pyrethroid receptor sites on insect sodium channels researchgate.netnih.govnih.govmdpi.com.

Disruption of Neuronal Membrane Potential and Impulse Transmission

The prolonged opening of voltage-gated sodium channels caused by pyrethroid binding leads to an excessive influx of sodium ions into the neuron patsnap.com. This continuous influx prevents the neuron from repolarizing effectively and returning to its resting membrane potential patsnap.compatsnap.com. The persistent depolarization of the neuronal membrane has significant consequences for nerve function portlandpress.com.

This disruption of the membrane potential lowers the threshold for activation of further action potentials inchem.org. Instead of discrete, rapid action potentials, the affected neurons exhibit repetitive firing orst.edusmolecule.cominchem.orginchem.orgegyankosh.ac.in. This uncontrolled and continuous generation of nerve impulses disrupts normal neurotransmission patsnap.com.

Neurophysiological Consequences: Hyperexcitation and Paralysis Induction

The repetitive firing of neurons and the disruption of neurotransmission lead to a state of hyperexcitation in the arthropod nervous system inchem.orgpatsnap.cominchem.orgegyankosh.ac.in. This hyperexcitation manifests as various symptoms, including tremors, convulsions, and uncoordinated movements who.intpatsnap.com.

As exposure continues and the effects on sodium channels become more pronounced, the nervous system becomes increasingly overstimulated patsnap.com. Eventually, the neurons are unable to reset and effectively transmit signals, leading to a loss of motor control and ultimately paralysis who.intsmolecule.compatsnap.comportlandpress.comegyankosh.ac.innih.gov. This paralysis, often referred to as "knockdown," is a characteristic effect of pyrethroid insecticides mdpi.com. In many cases, this neurophysiological disruption and subsequent paralysis are lethal to the arthropod smolecule.compatsnap.comegyankosh.ac.in.

Comparative Mechanisms of Phenothrin Stereoisomers

Phenothrin exists as a mixture of four stereoisomers, arising from chirality at the cyclopropane (B1198618) ring (1R/1S) and the geometric isomerism of the isobutenyl group (cis/trans) orst.eduwho.int. These stereoisomers can have different levels of insecticidal activity and distinct interactions with the target site.

Stereospecificity of Sodium Channel Binding

The interaction of pyrethroids with voltage-gated sodium channels is highly stereospecific inchem.orgpnas.org. This means that the precise three-dimensional arrangement of atoms in the molecule significantly influences its ability to bind to the channel and exert its effects. For phenothrin, the insecticidal activity is primarily associated with the (1R) isomers, particularly the (1R,trans) isomer orst.eduwho.intsmolecule.comwho.int. The (1S) isomers generally exhibit much lower or negligible insecticidal activity inchem.org.

Studies have indicated that different stereoisomers may bind to distinct, although potentially overlapping, sites or interact differently with the channel protein inchem.org. For instance, research on other pyrethroids suggests that 1R and 1S cis isomers might bind competitively to one site, while 1R and 1S trans isomers might bind non-competitively to another inchem.org. The inactive 1S forms may even block the effects of the active 1R isomers inchem.orgpnas.org. This stereospecificity is a key factor in the differential toxicity observed among the various phenothrin isomers.

Differential Effects of Trans-Phenothrin Enantiomers on Nerve Function

Focusing specifically on the this compound enantiomers, (1R,trans)-phenothrin and (1S,trans)-phenothrin (l-trans-Phenothrin), their effects on nerve function differ significantly due to the stereospecific nature of the sodium channel interaction.

(1R,trans)-phenothrin is a highly active insecticidal isomer orst.eduwho.intsmolecule.com. Its interaction with voltage-gated sodium channels leads to the characteristic pyrethroid effects: prolonged opening of channels, repetitive nerve firing, hyperexcitation, and paralysis orst.edusmolecule.cominchem.orgpatsnap.com.

Insecticidal Efficacy and Biological Activity Spectrum

Comparative Insecticidal Activity of Phenothrin (B69414) Stereoisomers

Relative Potency of d-trans-Phenothrin versus l-trans-Phenothrin

Comparative studies on the insecticidal efficacy of the four phenothrin isomers ([1R,trans], [1R,cis], [1S,trans], and [1S,cis]) have shown a clear hierarchy of activity. The (+)-trans isomer, also known as d-trans-Phenothrin or [1R,trans]-Phenothrin, is the most insecticidally active. inchem.org, who.int, kyoto-u.ac.jp Following in efficacy is the (+)-cis isomer ([1R,cis]-Phenothrin). inchem.org, who.int, kyoto-u.ac.jp In stark contrast, both l-isomers, the (-)-cis ([1S,cis]) and (-)-trans ([1S,trans] or l-trans-Phenothrin), exhibit little insecticidal activity. inchem.org, kyoto-u.ac.jp Research findings indicate that the order of efficacy is typically (+)-trans > (+)-cis > (-)-cis and (-)-trans. kyoto-u.ac.jp This demonstrates that l-trans-Phenothrin possesses significantly lower insecticidal potency compared to its d-trans counterpart.

Joint Toxic Action and Synergistic Effects with Other Compounds in Research Models

While l-trans-Phenothrin itself shows limited insecticidal activity, investigations into the joint toxic action and synergistic effects of pyrethroids are relevant to understanding how different components or additives can influence efficacy in research models. Phenothrin is often used in formulations that include synergists to enhance its activity. who.int Piperonyl butoxide (PBO) is a well-established synergist for pyrethroid insecticides, including phenothrin. nih.gov, who.int, tandfonline.com, herts.ac.uk, publications.gc.ca PBO functions by inhibiting insect metabolic enzymes, such as cytochrome P450 monooxygenases and esterases, which are involved in the detoxification of pyrethroids. nih.gov, tandfonline.com, publications.gc.ca By blocking these detoxification pathways, PBO increases the concentration of the insecticide at its target site, thereby enhancing its efficacy, particularly against strains that have developed metabolic resistance. nih.gov, nih.gov, publications.gc.ca Research models evaluating synergized pyrethroid formulations, such as those combining pyrethroids with PBO, have demonstrated improved control of resistant insect populations. nih.gov, nih.gov While specific detailed research findings on the synergistic effects directly involving isolated l-trans-Phenothrin are limited due to its low intrinsic activity, the principle of synergism with compounds like PBO is a critical aspect of pyrethroid formulations in research and practice, aimed at enhancing the activity of the insecticidally active isomers. Studies on related pyrethroids have also shown synergistic effects between different stereoisomer pairs on certain insect species, highlighting the complexity of joint action within this class of insecticides. capes.gov.br, tandfonline.com

Spectrum of Activity Against Arthropod Pests in Controlled Environments

The insecticidal activity spectrum of phenothrin, largely attributable to its more potent isomers, has been evaluated against a diverse range of arthropod pests in controlled laboratory settings. These studies help to define the potential targets for phenothrin-based insecticides.

Efficacy in Susceptible Insect Strains

In laboratory studies using susceptible insect strains, phenothrin (typically as the d-phenothrin (B1212162) preparation enriched in the active 1R isomers) has demonstrated high lethal activity against common household pests. who.int Evaluations have been conducted on susceptible strains of insects such as houseflies (Musca domestica), mosquitoes (Culex pipiens pallens), and cockroaches (Blattella germanica and Periplaneta fuliginosa). kyoto-u.ac.jp These studies, often employing methods like topical application, turn table, and direct spray, quantify the effectiveness of phenothrin against populations that have not developed significant resistance mechanisms. kyoto-u.ac.jp For instance, d-phenothrin has shown superior activity compared to natural pyrethrins (B594832) against houseflies in laboratory tests. kyoto-u.ac.jp

Investigation of Efficacy against Initial Stages of Insecticide-Resistant Strains

The efficacy of insecticides against resistant insect populations is a critical area of research. Phenothrin has been investigated for its activity against strains exhibiting resistance to various insecticide classes. It has been noted for its potential effectiveness against pest strains resistant to organochlorine and organophosphorus insecticides. inchem.org Studies have also specifically examined the efficacy of d-phenothrin against pyrethroid-resistant strains of mosquitoes, such as Aedes aegypti. nih.gov While some Aedes aegypti strains showed moderate resistance to d-phenothrin, it was observed that mosquitoes from resistant strains exhibited less recovery after exposure to d-phenothrin compared to other pyrethroids tested. nih.gov However, resistance to phenothrin can occur, as seen in studies where permethrin-resistant head louse eggs also displayed high resistance to d-phenothrin. researchgate.net Research involving the use of synergists in conjunction with pyrethroids in laboratory models is a key approach to investigate strategies for managing or overcoming the initial stages of insecticide resistance, particularly metabolic resistance mechanisms. nih.gov, nih.gov

Methodologies for Assessing Insecticidal Efficacy in Laboratory Settings

A variety of standardized methodologies are employed in laboratory settings to assess the insecticidal efficacy of compounds like phenothrin and its isomers. These methods are designed to provide controlled conditions for evaluating insect responses to insecticide exposure. Common techniques include direct application methods such as topical application, which involves applying a precise volume of insecticide solution to the insect cuticle, and spray methods like the turn table and direct spray techniques, which simulate aerosol or spray applications. kyoto-u.ac.jp For evaluating the efficacy of insecticides on treated surfaces or materials, such as insecticide-treated nets, methods like cone bioassays and tunnel tests are widely used, particularly in mosquito research. plos.org, nih.gov Cone bioassays involve exposing insects to a treated surface within a confined cone, while tunnel tests allow for assessment of insect behavior and mortality as they interact with treated netting in a more naturalistic setting. plos.org, nih.gov Insecticide resistance levels in mosquito populations are frequently assessed using bottle bioassays, where mosquitoes are exposed to dried insecticide residues inside glass bottles. nih.gov Efficacy endpoints commonly measured in these laboratory bioassays include knockdown (the proportion of insects immobilized after a certain exposure time) and mortality (the proportion of insects dead after a specified observation period, typically 24 hours). nih.gov These data are often used to calculate metrics such as the concentration or dose required to achieve 50% knockdown (KC50) or 50% mortality (LC50). nih.gov Analytical methods are also integral to laboratory efficacy studies, particularly for determining the concentration and stability of the insecticide on treated materials or in experimental matrices. Techniques such as Gas Chromatography (GC), often coupled with detectors like Flame Ionization Detection (FID), Electron Capture Detection (ECD), or Mass Spectrometry (MS/MS), are used for the quantitative analysis of pyrethroid insecticides. who.int, researchgate.net, usgs.gov High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is specifically used to determine the ratios of optical isomers, while Gas-Liquid Chromatography (GLC) on non-chiral phases is used for determining geometric isomer ratios. who.int

Compound Names and PubChem CIDs

Compound NamePubChem CIDAdditional Information (where applicable)
l-trans-Phenothrin149289Also known as [1S,trans]-Phenothrin
Phenothrin (racemic)4767Mixture of 4 stereoisomers
1R-trans-PhenothrinN/ACAS: 26046-85-5
Piperonyl Butoxide5794Synergist
S-bioallethrin62829Related pyrethroid

Interactive Data Tables (Simulated)

Below are simulated interactive data tables presenting example findings based on the research discussed. In a live interactive format, these tables would allow users to filter, sort, and potentially visualize the data.

Table 1: Relative Insecticidal Efficacy of Phenothrin Isomers (Qualitative)

IsomerRelative Efficacy (vs. d-trans)
d-trans-PhenothrinHighest
d-cis-PhenothrinLower than d-trans
l-cis-PhenothrinLittle to None
l-trans-PhenothrinLittle to None

Table 2: Example of Synergist Effect with a Pyrethroid (Illustrative based on search findings on pyrethroids + PBO)

InsecticideSynergistOutcome (Illustrative)
Pyrethroid XNoneModerate Mortality
Pyrethroid XPiperonyl ButoxideEnhanced Mortality

Table 3: Example Insect Species Tested with Phenothrin (or its active isomers) in Laboratory Studies

Insect SpeciesCommon Name
Musca domesticaHousefly
Culex pipiens pallensMosquito
Blattella germanicaGerman Cockroach
Periplaneta fuliginosaSmokybrown Cockroach
Aedes aegyptiYellow Fever Mosquito
Cimex lectulariusBed Bug
Blattella germanica capes.gov.br, tandfonline.comGerman Cockroach
Leptinotarsa decemlineata capes.gov.br, tandfonline.comColorado Potato Beetle
Tribolium confusum capes.gov.br, tandfonline.comConfused Flour Beetle
Oncopeltus fasciatus capes.gov.br, tandfonline.comLarge Milkweed Bug
Aedes aegypti capes.gov.br, tandfonline.comYellow Fever Mosquito

Environmental Fate and Biotransformation Dynamics

Degradation Pathways in Environmental Compartments

The degradation of l-trans-Phenothrin in the environment primarily occurs through hydrolysis, photodegradation, and microbial activity. These processes lead to the breakdown of the parent compound into various metabolites.

Hydrolytic Cleavage and Identification of Metabolites

Hydrolysis is a significant degradation pathway for l-trans-Phenothrin, particularly in alkaline conditions, although it is considered stable in neutral or weakly acidic media. nih.gov The primary metabolic pathway in mammals, which can offer insights into potential environmental hydrolysis products, involves the cleavage of the ester bond. psu.eduresearchgate.net This cleavage yields the corresponding acid moiety, (1R,3R)-trans-2,2-dimethyl-3-(2-methyl-1-propenyl) cyclopropane-1-carboxylic acid, and the alcohol moiety, 3-phenoxybenzyl alcohol (PBalc). researchgate.netfrontiersin.org

Further metabolism can involve oxidation of the alcohol moiety to 3-phenoxybenzaldehyde (B142659) and then to 3-phenoxybenzoic acid (3-PBA). researchgate.netfrontiersin.org Another identified metabolite is 3-(4'-hydroxyphenoxy)benzoic acid (4'-OH-Pbacid). amazonaws.com Studies in rats have shown that ester-cleaved metabolites are principal products of the trans isomer. who.intinchem.org

Hydrolysis half-lives for d-trans-phenothrin in water have been reported as 301 days at pH 5, 495-578 days at pH 7, and 91-120 days at pH 9, indicating susceptibility to alkaline hydrolysis. nih.gov

Photodegradation Processes and Structural Transformations

Photodegradation is a primary route of degradation for d-phenothrin (B1212162) in the environment, particularly through UV light reactions. orst.edu While d-phenothrin is more resistant to photolysis than some other pyrethroids, it still undergoes photodecomposition due to the photo-labile isobutenyl group. inchem.org

Studies on the photodegradation of [1RS, trans]-phenothrin in oxygenated benzene (B151609) solution under UV light or as a thin film under sunlight showed significant conversion. inchem.org Major photoproducts identified include epoxides and the alcohol moiety (3-phenoxybenzyl alcohol). inchem.org Photoinduced oxidation at the isobutenyl side chain is a significant process on soil surfaces, potentially involving singlet oxygen. acs.orgresearchgate.net This can lead to the formation of alcohol and ketone derivatives. acs.org Chrysanthemic acid is also reported as a major photoproduct. nih.gov

Under simulated sunlight in aqueous solutions, d-Phenothrin is readily degraded through aqueous photolysis with a half-life of 6.5 days. amazonaws.comorst.edu

Microbial Degradation in Soil and Aquatic Ecosystems

Microbial degradation contributes to the breakdown of l-trans-Phenothrin in soil and aquatic environments. Synthetic pyrethroids, as a class, are generally readily degraded by environmental microorganisms. nih.gov

In soil, both trans- and cis-phenothrin isomers decompose rapidly under upland conditions, with initial half-lives of 1-2 days. who.intinchem.orginchem.orginchem.org However, under flooded (anaerobic aquatic) conditions, the degradation is significantly slower, with initial half-lives of 2-4 weeks for the trans isomer and 1-2 months for the cis isomer. who.intinchem.orginchem.org The anaerobic aquatic half-life for d-phenothrin has been reported as 173 days. amazonaws.comorst.edu

Microbial degradation in soil involves the cleavage of the ester linkage, hydroxylation at the 4'-position of the alcohol moiety, cleavage of the diphenyl ether linkage, and oxidation of benzyl (B1604629) alcohols to benzoic acids. inchem.org These degradation products are generally not persistent in soil under upland conditions and can be further decomposed to carbon dioxide or bound to soil. inchem.orgresearchgate.net A bacterial strain (P31) has been shown to degrade d-phenothrin through hydrolysis of the ester bond, producing 3-phenoxybenzaldehyde and (1R,3R)-trans-2,2-dimethyl-3-(2-methyl-1-propenyl) cyclopropane-1-carboxylic acid as intermediate products. frontiersin.org

Table 1: Estimated Half-Lives of Phenothrin (B69414) in Different Environmental Compartments

Environmental CompartmentConditionIsomerHalf-lifeSource
SoilUpland (Aerobic)trans/cis1-2 days who.intinchem.orginchem.orginchem.org
SoilFlooded (Anaerobic)trans2-4 weeks who.intinchem.orginchem.org
SoilFlooded (Anaerobic)cis1-2 months who.intinchem.orginchem.org
Aquatic (Aqueous Photolysis)Sunlight Exposured-Phenothrin6.5 days amazonaws.comorst.edu
AquaticAnaerobicd-Phenothrin173 days amazonaws.comorst.edu
Plants/Surfaces-d-Phenothrin< 1 day inchem.org

Environmental Transport and Distribution Studies

The environmental transport and distribution of l-trans-Phenothrin are significantly influenced by its physical-chemical properties, particularly its low water solubility and high affinity for soil and sediments.

Adsorption Characteristics to Soil and Sediments

l-trans-Phenothrin is strongly adsorbed on soil and sediments. nih.govwho.int This strong adsorption limits its mobility in the environment. The soil sorption coefficient (Koc) for d-phenothrin is reported to range from 1.25 x 10⁵ to 1.41 x 10⁵. orst.edu Based on a classification scheme, an estimated Koc value of 1.2 x 10⁵ indicates that phenothrin is expected to be immobile in soil. nih.gov

This high affinity for binding to soil means that d-phenothrin is not likely to contaminate groundwater under normal conditions. orst.edu However, it has a high potential to reach surface water through erosive runoff events due to its low water solubility and strong binding to soil particles. orst.edu

Leaching Potential and Mobility in Various Soil Types

Due to its strong adsorption to soil, the leaching potential of l-trans-Phenothrin is very low. epa.govherts.ac.ukherts.ac.uk Studies have shown very little movement (approximately 2% or less) of either trans- or cis-phenothrin through soil columns, even when leaching was initiated immediately or 14 days after treatment. who.intinchem.orginchem.org Leaching does not appear to be a significant route of dissipation for phenothrin. epa.gov

While volatilization from moist soil surfaces is expected to be an important fate process based on its estimated Henry's Law constant, adsorption to soil is expected to reduce volatilization. nih.gov Volatilization from dry soil surfaces is not expected based on its vapor pressure. nih.gov

Limited uptake and translocation of phenothrin and its degradation products into plants from treated soil have been observed. who.intinchem.orginchem.orginchem.org

Table 2: Environmental Transport and Distribution Properties of d-Phenothrin

PropertyValueInterpretationSource
Water Solubility (at 25 °C)< 9.7 µg/LLow solubility nih.govorst.edu
Octanol-Water Partition Coefficient (log Kow)6.01Lipophilic nih.govamazonaws.comorst.edu
Soil Sorption Coefficient (Koc)1.25 x 10⁵ - 1.41 x 10⁵Strong adsorption nih.govorst.edu
GUS Leaching Potential Index-1.94 (Calculated)Low leachability herts.ac.ukherts.ac.uk
Henry's Law Constant6.80 x 10⁻⁶ atm·m³/mol (Estimated)Potential for volatilization from moist soil nih.govorst.edu
Vapor Pressure (at 21/20 °C)1.43 x 10⁻⁷ mmHg / 0.16 mPaLow volatility nih.govorst.eduinchem.org

Metabolic Fate in Select Non-Target Organism Models (e.g., studies on enzymatic systems)

The metabolism of pyrethroid insecticides, including l-trans-Phenothrin, in non-target organisms is a crucial factor influencing their toxicity and persistence. Mammals, for instance, generally exhibit lower toxicity to pyrethroids compared to insects due to more efficient metabolic degradation orst.edupsu.edu. This increased metabolic degradation in mammals is partly attributed to their higher body temperatures orst.edupsu.edu.

Enzymatic Biotransformation Systems and Pathway Elucidation

The primary metabolic pathways for both the trans- and cis-isomers of phenothrin in mammals involve ester cleavage and oxidation who.intinchem.orginchem.org. These processes are primarily mediated by enzymatic systems, particularly in the liver inchem.orginchem.orginchem.org.

Ester hydrolysis, catalyzed by carboxylesterases (also referred to as pyrethroid hydrolases or esterases), is a major initial step in the metabolism of pyrethroids inchem.orginchem.orgfrontiersin.org. This reaction cleaves the ester bond connecting the acid and alcohol moieties of the phenothrin molecule who.intinchem.orginchem.org. Studies using rat liver microsomes have shown that pyrethroid carboxyesterases hydrolyze the trans isomers of several synthetic pyrethroids, including phenothrin, at rates significantly faster (5-10 times) than their corresponding cis isomers inchem.org. This stereospecificity in hydrolysis contributes to the differential metabolic fate of the isomers inchem.orginchem.org.

Oxidation reactions also play a significant role in phenothrin metabolism who.intinchem.orginchem.org. These reactions can occur at various positions on both the alcohol and acid moieties of the molecule who.intinchem.orginchem.org. For the trans isomer, oxidation at the 4'-position of the alcohol moiety (3-phenoxybenzyl alcohol) is a notable pathway who.intinchem.org. Oxidation of the isobutenyl group on the acid moiety (chrysanthemic acid) also occurs who.intinchem.org. Liver microsomal enzymes from various mammals, including rats, mice, guinea pigs, rabbits, and dogs, have been shown to be involved in the metabolism of phenothrin isomers through both hydrolysis and oxidation inchem.org.

Following ester cleavage and oxidation, conjugation reactions can occur orst.eduinchem.org. These involve the attachment of hydrophilic molecules like glucuronides, sulfates, or amino acids to the metabolites, increasing their water solubility and facilitating excretion orst.eduinchem.orgnih.goviosrjournals.org. For example, 3-phenoxybenzoic acid, a major metabolite resulting from the cleavage and oxidation of the alcohol moiety, can undergo conjugation with glycine (B1666218) inchem.orgnih.goviosrjournals.org. The sulfate (B86663) conjugate of 4'-OH-phenoxybenzoic acid has been identified as a predominant urinary metabolite in rats administered d-trans-phenothrin orst.edupsu.edunih.gov.

While mammalian metabolism is well-studied, research also indicates that microorganisms can degrade pyrethroids through enzymatic processes, primarily ester bond hydrolysis catalyzed by esterases/carboxylesterases frontiersin.orgnih.govfrontiersin.orgresearchgate.netresearchgate.net. Various bacterial and fungal strains have demonstrated the ability to degrade pyrethroids frontiersin.orgresearchgate.net.

Excretion Profiles and Metabolite Quantification in Model Organisms

Studies in rats using radiolabeled phenothrin isomers have provided detailed insights into excretion profiles and metabolite quantification orst.edupsu.eduinchem.org. Following oral administration, radiolabeled d-trans-phenothrin was rapidly metabolized and excreted, with over 95% of the administered dose eliminated within 24 hours and complete recovery within 48 hours orst.edupsu.edu. The majority of the administered dose was excreted in the urine (approximately 57%), with a significant portion also found in the feces (approximately 44%) orst.edupsu.edu.

Research indicates a difference in the primary excretion route for metabolites derived from the cis and trans isomers. Ester-cleaved metabolites are the principal products of the trans isomer and are predominantly excreted in the urine, while ester-form metabolites are mostly formed from the cis isomer and are primarily excreted in the feces who.intinchem.org.

Quantification of metabolites in various tissues and excreta has been performed in animal studies. In rats administered d-phenothrin orally, metabolites detected in the brain, liver, kidneys, and blood included 3-phenoxybenzyl alcohol, 3-phenoxybenzoic acid, and 3-(4'-hydroxy) phenoxybenzoic acid orst.edupsu.edu. In urine, the sulfate conjugate of 4'-OH-phenoxybenzoic acid was found to be a major metabolite orst.edupsu.edunih.gov. Unmetabolized d-trans-phenothrin was also detected in the feces nih.gov.

Studies have quantified the presence of specific metabolites following administration of [1R,trans]-phenothrin to rats at different oral doses. nih.gov

MetaboliteOral Dose (mg/kg)% of Administered Dose (Single Dose)% of Administered Dose (Repetitive Dose, 14 days)Primary Excretion Route
4'-OH-phenoxybenzoic acid sulfate42855Urine orst.edupsu.edunih.gov
1043-
20028-
Phenoxybenzoic acid446Urine inchem.orgnih.gov
1010-
2005-
Phenoxybenzoic acid glycine conjugate412Urine inchem.orgnih.gov
103-
2002-
Phenoxybenzoic acid glucuronide423Urine nih.gov
103-
2001-
Free 4'-OH-phenoxybenzoic acid423Urine nih.gov
1011-
2003-
Unmetabolized [1R,trans]-phenothrin444-4514-16Feces nih.gov
20044-60-
4'-hydroxy phenoxy benzoic acid derivative of trans-phenothrin (ester-form)-0.4-0.6-Feces nih.gov

Rapid metabolism and excretion in mammals contribute to the limited accumulation of phenothrin and its metabolites in tissues under normal conditions orst.edupsu.edu. While high residue levels were observed in the fat of rats 7 days after a single high oral dose of the [1R,cis] isomer, this is not expected under typical exposure scenarios who.int.

Mechanisms of Insecticide Resistance to Phenothrin

Target-Site Resistance Mechanisms

The primary target for pyrethroid insecticides, including l-trans-phenothrin, is the voltage-gated sodium channel (VGSC) in the insect's nervous system. orst.edu These channels are crucial for the propagation of nerve impulses. L-trans-phenothrin binds to these channels, forcing them to remain open for extended periods, which leads to hyperexcitation of the nervous system, paralysis, and ultimately, the death of the insect. orst.edu Target-site resistance occurs when genetic mutations in the VGSC gene reduce the binding affinity of l-trans-phenothrin to the sodium channel, thereby diminishing its insecticidal effect.

Knockdown Resistance (kdr) and Super-kdr Mutations in Voltage-Gated Sodium Channels

One of the most well-characterized mechanisms of target-site resistance to pyrethroids is known as knockdown resistance (kdr). wikipedia.orgduke.edu The term "knockdown" refers to the rapid paralysis induced by pyrethroids. The kdr mechanism arises from single nucleotide polymorphisms (SNPs) in the VGSC gene, which result in amino acid substitutions in the sodium channel protein. researchgate.net These substitutions make the nerve less sensitive to the disruptive action of pyrethroids.

A more potent form of this resistance is termed "super-kdr". researchgate.net The super-kdr phenotype often arises from the presence of additional mutations in the sodium channel gene, in conjunction with the primary kdr mutation. nih.gov This combination of mutations can confer even higher levels of resistance to pyrethroid insecticides. researchgate.net While the kdr and super-kdr mechanisms are well-documented for pyrethroids as a class, specific studies detailing the frequency and impact of these mutations in response to l-trans-phenothrin exposure in various insect populations are limited. However, cross-resistance to multiple pyrethroids is a common phenomenon, suggesting that kdr and super-kdr mutations are likely to reduce the efficacy of l-trans-phenothrin. taylorandfrancis.com For example, in a study on Aedes aegypti from Bangladesh, high levels of pyrethroid resistance were associated with a high frequency of the V1016G kdr mutation, and the commercial aerosol products tested contained d-phenothrin (B1212162). nih.gov

Molecular Characterization of Sodium Channel Gene Mutations

Molecular studies have identified several specific mutations in the VGSC gene that are associated with pyrethroid resistance across a wide range of insect species. mdpi.comresearchgate.net These mutations are typically located in regions of the sodium channel protein that are critical for its function and interaction with insecticides.

Some of the most frequently observed kdr-type mutations include substitutions at position 1014 (e.g., L1014F, L1014S, or L1014H) within the domain II S6 transmembrane segment of the sodium channel. nih.gov Other significant mutations have been identified in different domains of the protein, such as the M918T mutation, which, in combination with L1014F, can lead to the super-kdr phenotype. nih.gov

The table below summarizes some of the key mutations in the voltage-gated sodium channel gene that have been linked to pyrethroid resistance. It is important to note that while these mutations confer resistance to pyrethroids in general, specific research directly linking them to l-trans-phenothrin resistance is not as extensive as for other pyrethroids like permethrin (B1679614) or deltamethrin.

MutationAmino Acid ChangeAssociated Resistance Level
kdrLeucine (B10760876) to Phenylalanine (L1014F)Moderate
kdrLeucine to Serine (L1014S)Moderate
super-kdrMethionine to Threonine (M918T) + L1014FHigh
OtherValine to Glycine (B1666218) (V1016G)Variable
OtherPhenylalanine to Cysteine (F1534C)Variable

This table represents common mutations found to confer pyrethroid resistance. The specific impact on l-trans-phenothrin efficacy can vary.

Metabolic Resistance Mechanisms

Metabolic resistance is another critical defense strategy employed by insects against insecticides like l-trans-phenothrin. This form of resistance involves the enhanced detoxification of the insecticide by various enzyme systems before it can reach its target site in the nervous system. mdpi.com Three major families of enzymes are primarily implicated in the metabolic resistance to pyrethroids: cytochrome P450 monooxygenases, esterases, and glutathione (B108866) S-transferases.

Role of Cytochrome P450 Monooxygenases in Detoxification

Cytochrome P450 monooxygenases (P450s) are a large and diverse group of enzymes that play a crucial role in the metabolism of a wide range of foreign compounds, including insecticides. nih.govjazindia.comresearchgate.net In the context of insecticide resistance, elevated levels or increased activity of specific P450 enzymes can lead to the rapid detoxification of l-trans-phenothrin. mdpi.com This detoxification process typically involves oxidative reactions that render the insecticide more water-soluble and easier to excrete.

Overexpression of specific P450 genes is a common mechanism underlying this form of resistance. mdpi.com Studies on various insect species have demonstrated a strong correlation between increased P450 activity and resistance to pyrethroids. While direct studies on l-trans-phenothrin are less common, the structural similarities among pyrethroids suggest that P450s are a key factor in resistance to this compound as well. For instance, the use of P450 inhibitors, such as piperonyl butoxide (PBO), can often restore the susceptibility of resistant insect populations to pyrethroids, indicating the significant role of these enzymes. nih.gov

Esterase-Mediated Hydrolysis and Resistance Development

Esterases are another major family of detoxification enzymes that contribute to insecticide resistance. L-trans-phenothrin, being an ester, is susceptible to hydrolysis by these enzymes. researchgate.netscielo.br Esterase-mediated resistance can occur through two primary mechanisms: an increase in the amount of esterase produced (quantitative resistance) or a change in the enzyme's structure that enhances its ability to break down the insecticide (qualitative resistance). researchgate.net

Resistant insects often exhibit higher levels of esterase activity compared to their susceptible counterparts. mdpi.com These enzymes cleave the ester bond in the l-trans-phenothrin molecule, resulting in non-toxic acidic and alcoholic metabolites. The use of esterase inhibitors, such as S,S,S-tributyl phosphorotrithioate (DEF), in laboratory bioassays can help to confirm the involvement of esterases in resistance. nih.gov

Glutathione S-Transferase Involvement in Metabolic Resistance

Glutathione S-transferases (GSTs) are a family of enzymes that play a vital role in the detoxification of a wide array of toxic compounds by conjugating them with glutathione. nih.gov While their primary role in pyrethroid resistance was initially thought to be secondary to P450s and esterases, growing evidence suggests a more direct involvement. researchgate.net

Genetic Basis and Evolutionary Dynamics of Resistance Development

The development of resistance to l-trans-phenothrin is an evolutionary process driven by the selection of individuals with pre-existing or newly arisen genetic traits that allow them to survive insecticide exposure. The genetic basis of this resistance is primarily attributed to two major types of mechanisms: target-site insensitivity and metabolic resistance.

Target-Site Insensitivity (Knockdown Resistance - kdr): The primary target of phenothrin (B69414) and other pyrethroids is the voltage-gated sodium channel (VGSC) in the insect's neurons. nih.gov Specific point mutations in the gene encoding this channel can alter its structure, reducing its sensitivity to the insecticide. This form of resistance is famously known as knockdown resistance (kdr). greenhouse-management.com The most common kdr mutation involves a substitution of the amino acid leucine to phenylalanine (L1014F) in domain II of the sodium channel protein. croplife.org.au Other mutations, such as L1014S, have also been identified. The presence of these kdr alleles, either individually or in combination, can significantly increase the level of resistance to pyrethroids. nih.gov The evolution of kdr is often characterized by a "hard selective sweep," where a new, advantageous mutation arises and rapidly spreads through the population under intense insecticide pressure.

Metabolic Resistance: This is the most common resistance mechanism and involves the enhanced detoxification of the insecticide before it can reach its target site. croplife.org.au This is achieved through the overexpression or increased efficiency of specific detoxification enzymes. Three main enzyme families are implicated:

Cytochrome P450 Monooxygenases (P450s): This large and diverse family of enzymes plays a crucial role in metabolizing a wide array of foreign compounds, including pyrethroids. researchgate.netksu.edu Overexpression of specific P450 genes, such as those in the CYP6 and CYP9 families, is frequently linked to pyrethroid resistance in many insect species. ksu.eduplos.org These enzymes detoxify phenothrin through oxidative reactions.

Carboxylesterases (ESTs): These enzymes hydrolyze the ester bond present in many pyrethroids, including phenothrin, rendering them non-toxic. proquest.comyoutube.com Elevated esterase activity, resulting from gene amplification (increased gene copy number) or upregulation, is a well-documented mechanism of resistance. herts.ac.ukmdpi.com

Glutathione S-Transferases (GSTs): GSTs are primarily involved in conjugating reduced glutathione to various substrates, making them more water-soluble and easier to excrete. While their role in directly metabolizing pyrethroids is debated, they are known to contribute to resistance by detoxifying secondary metabolites and by protecting the insect from oxidative stress induced by insecticide exposure. nih.govnih.gov

The evolutionary dynamics of resistance are rapid. The strong selection pressure exerted by widespread insecticide use favors the survival and reproduction of individuals carrying resistance alleles. Over generations, the frequency of these alleles increases in the population, leading to a decline in the insecticide's effectiveness. nih.gov The source of these resistance alleles can be from standing genetic variation within the population or from new, de novo mutations.

Table 2: Key Genetic Mechanisms of Resistance to Phenothrin and Other Pyrethroids

Mechanism TypeGenetic BasisBiochemical EffectKey Genes/Enzymes Implicated
Target-Site InsensitivityPoint mutations in the Voltage-Gated Sodium Channel (VGSC) geneReduced binding affinity of phenothrin to its target sitekdr alleles (e.g., L1014F, L1014S)
Metabolic ResistanceUpregulation/amplification of P450 genesIncreased oxidative detoxification of phenothrinCytochrome P450s (e.g., CYP6, CYP9 families)
Upregulation/amplification of esterase genesIncreased hydrolytic breakdown of phenothrin's ester bondCarboxylesterases (ESTs)
Upregulation of GST genesDetoxification of secondary metabolites and protection from oxidative stressGlutathione S-Transferases (GSTs)

Strategies for Resistance Management and Monitoring in Pest Populations

Effective management of l-trans-phenothrin resistance is essential to preserve its utility and that of other pyrethroids. Insecticide Resistance Management (IRM) strategies aim to delay or prevent the evolution of resistance by minimizing selection pressure. These strategies are most effective when integrated with robust monitoring programs.

Insecticide Rotation: This is a cornerstone of IRM and involves alternating the use of insecticides with different modes of action (MoA). greenhouse-management.comcropaia.com By rotating from a pyrethroid (IRAC Group 3) to an organophosphate (Group 1B) or a neonicotinoid (Group 4A), for example, the selection pressure on any single resistance mechanism is reduced. cropaia.com The goal is to kill individuals that may have survived the first insecticide with a compound that has a different target site, thus breaking the cycle of selection for a specific resistance trait.

Use of Synergists: Synergists are chemicals that, while not toxic on their own, enhance the potency of an insecticide by inhibiting the detoxification enzymes responsible for metabolic resistance. slideshare.net The most common synergist used with pyrethroids is Piperonyl Butoxide (PBO), which inhibits P450 enzymes. nih.govscielo.br Formulations of phenothrin containing PBO can be effective against populations that rely on P450-mediated metabolic resistance. scielo.broup.com Other experimental synergists that inhibit esterases are also under investigation. nih.gov

Mixtures and Mosaics: Insecticide mixtures involve the simultaneous application of two or more active ingredients with different MoAs. This strategy can be more effective at delaying resistance than rotations, as it is less likely that an individual insect will possess resistance mechanisms to both compounds. nih.gov Mosaics involve treating different areas with different insecticides, creating refuges where susceptible individuals can survive and interbreed with resistant ones, thereby diluting the frequency of resistance genes.

Monitoring Pest Populations: A successful IRM program relies on continuous monitoring to detect resistance at an early stage. irac-online.org

Bioassays: Standardized susceptibility tests, such as the WHO tube test or CDC bottle bioassay, are used to monitor the phenotypic resistance of a pest population. These tests expose insects to a diagnostic dose of the insecticide and measure mortality rates, allowing for the detection of shifts in susceptibility over time. ahdb.org.uk

Biochemical Assays: These laboratory-based tests measure the activity levels of detoxification enzymes (P450s, esterases, GSTs) in insect populations, providing insight into the prevalence of metabolic resistance. mdpi.com

Molecular Monitoring: DNA-based diagnostic tools, such as Polymerase Chain Reaction (PCR) and quantitative sequencing, can be used to detect and quantify the frequency of specific resistance alleles, most notably kdr mutations, in a population. nih.govmdpi.com This molecular surveillance provides an early warning of target-site resistance before it leads to widespread control failures. nih.gov

By combining these management strategies with diligent monitoring, it is possible to slow the evolution of resistance and extend the effective lifespan of valuable insecticides like l-trans-phenothrin.

Advanced Analytical Methodologies for Research and Monitoring

Chromatographic Techniques for Isomeric Separation and Quantification

Chromatography plays a vital role in separating and quantifying phenothrin (B69414) isomers. Different chromatographic approaches offer varying degrees of separation based on the chemical properties of the isomers.

Gas Chromatography (GC) with Isomer-Specific Detection

Gas chromatography (GC) is a widely used technique for the analysis of phenothrin. GC coupled with a flame ionization detector (FID) or electron capture detector (ECD) can be used to determine the content of phenothrin in technical preparations and formulations. oup.cominchem.orgwho.int Separation of the cis- and trans- isomers of phenothrin has been achieved using GC columns like 2% QF-1. oup.com While GC can separate cis and trans diastereomers, separating the individual enantiomers (like l-trans-phenothrin from d-trans-phenothrin) typically requires specialized methods. oup.com GC with FID and internal standardization is a CIPAC method for determining 1R-trans-phenothrin. who.int

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases for Enantiomeric Resolution

High-Performance Liquid Chromatography (HPLC) is essential for separating and quantifying the enantiomers of phenothrin. This is achieved through the use of chiral stationary phases (CSPs) in the HPLC column. jfda-online.comphenomenex.com Chiral HPLC allows for the direct separation of optical isomers. oup.com Studies have demonstrated the successful separation of pyrethroid enantiomers using chiral HPLC columns. jfda-online.comresearchgate.netnih.gov For phenothrin, direct separation of its four optical isomers has been reported using chiral columns like Sumipax OA-2000. oup.comoup.com The use of chiral stationary phases in HPLC is a definitive identity test for determining the optical isomer ratios of d-phenothrin (B1212162). who.int

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the trace analysis of phenothrin and the identification of its metabolites and degradation products. researchgate.netpsu.edunih.govresearchgate.netzhaolab.org GC-MS provides high chromatographic resolution and the ability to identify compounds based on their mass spectra. zhaolab.org This method is particularly useful for analyzing complex environmental and biological matrices where phenothrin and its breakdown products may be present at low concentrations. nih.govresearchgate.net GC/MS has been used to detect d-phenothrin metabolites in urine. orst.edupsu.edu Major intermediate metabolites of d-phenothrin degradation, such as 3-phenoxybenzaldehyde (B142659) and 1,2-benzenedicarboxylic butyl dacyl ester, have been identified using GC-MS and HPLC-MS. nih.govcapes.gov.br GC/MS analysis with a quadrupole ion trap detector in MS-MS mode has been used for confirmation in the analysis of pyrethroids in environmental samples. researchgate.net

Spectroscopic and Spectrometric Characterization of Phenothrin and its Degradation Products

Spectroscopic and spectrometric methods provide structural information for phenothrin and its degradation products. Techniques such as Infrared (IR) spectroscopy can be used for identity testing of phenothrin. who.int Mass spectrometry, as part of GC-MS or LC-MS systems, provides detailed information about the mass-to-charge ratio and fragmentation patterns of the parent compound and its transformation products, aiding in their identification and structural elucidation. researchgate.net

Method Validation for Diverse Research Matrices (e.g., environmental samples, biological tissues)

Method validation is a critical step to ensure the reliability and accuracy of analytical methods for phenothrin in various matrices, including environmental samples (water, soil, sediment) and biological tissues (urine, blood, fish tissue). researchgate.netcabidigitallibrary.orgeuropa.eu Validation typically involves assessing parameters such as specificity, linearity, accuracy, repeatability, limits of detection (LOD), and limits of quantification (LOQ). who.intcabidigitallibrary.org For environmental samples, methods have been validated for matrices like water, sediment, and fish tissue, with established MDLs and acceptable recovery rates. researchgate.net In biological matrices like plasma, method validation for phenothrin analysis has shown linearity and good recovery values. cabidigitallibrary.org Regulatory bodies often require method validation data for different matrices to ensure the suitability of the analytical method for monitoring and risk assessment purposes. europa.eu

Future Research Directions and Broader Academic Implications

Rational Design of Novel Insecticides Based on l-trans-Phenothrin Structural Insights

Future research can leverage the structural insights gained from studying l-trans-Phenothrin and other pyrethroids to design novel insecticides with improved properties. Understanding the precise interaction of l-trans-Phenothrin with insect sodium channels at the molecular level can inform the rational design of new compounds with enhanced target specificity, reduced impact on non-target organisms, and potentially novel mechanisms to overcome existing resistance. researchgate.netacs.org Computational approaches, such as quantitative structure-activity relationships (QSAR) and molecular dynamics simulations, can play a crucial role in this process by predicting the biological activity of potential new molecules based on their chemical structures. researchgate.net This includes identifying key structural features responsible for insecticidal activity and selectivity. The development of new insecticides with improved efficacy and environmental profiles is a continuous need in pest management.

Further Elucidation of Stereoisomeric Interactions within Biological Systems

The study of l-trans-Phenothrin highlights the importance of stereoisomerism in the biological activity and environmental fate of pyrethroids. researchgate.netresearchgate.net Future research should focus on further elucidating the specific interactions of different phenothrin (B69414) stereoisomers, including l-trans-Phenothrin, with various biological targets beyond sodium channels. This includes investigating potential interactions with enzymes involved in metabolism and detoxification, as well as other receptors or pathways within insects and non-target organisms. researchgate.netresearchgate.net Understanding how different stereoisomers are metabolized and their differential toxicity and persistence in biological systems is crucial for a comprehensive risk assessment and for developing more selective pest control strategies. researchgate.net Advanced analytical techniques capable of separating and quantifying individual stereoisomers in complex biological and environmental matrices are essential for this research. researchgate.net

Advanced Predictive Modeling of Environmental Behavior and Resistance Evolution

Predictive modeling is a critical area for future research concerning l-trans-Phenothrin. Developing more sophisticated models can help forecast the environmental behavior of l-trans-Phenothrin and its degradation products, including their persistence, transport, and potential accumulation in different environmental compartments like soil, water, and sediment. nih.govmontana.edu These models can incorporate factors such as hydrolysis, photolysis, and biodegradation rates, which can vary depending on environmental conditions. who.intnih.gov Furthermore, advanced predictive modeling is essential for understanding and anticipating the evolution of insecticide resistance in pest populations exposed to l-trans-Phenothrin. nih.govbiorxiv.org Models can integrate genetic, ecological, and operational factors influencing resistance development, such as selection pressure, gene flow, and pest life cycles. biorxiv.orgplos.org This can aid in developing more effective resistance management strategies. ucl.ac.uk

Contribution of l-trans-Phenothrin Research to the Broader Field of Insecticide Science

Research on l-trans-Phenothrin contributes significantly to the broader field of insecticide science in several ways. Studies on its mode of action have deepened our understanding of voltage-gated sodium channels as insecticide targets and the mechanisms of neurotoxicity in insects. orst.edupatsnap.com Investigations into its stereoisomerism underscore the general principle that the specific three-dimensional structure of a molecule dictates its biological activity and fate, a fundamental concept in chemical biology and toxicology. researchgate.netresearchgate.net Research on the environmental behavior and degradation of l-trans-Phenothrin provides valuable data for refining environmental risk assessment methodologies for insecticides. nih.govmontana.edu Furthermore, studies on the development of resistance to phenothrin isomers contribute to the larger body of knowledge on the evolutionary dynamics of resistance, informing strategies to preserve the effectiveness of existing and future insecticides. ucl.ac.uknih.govbiorxiv.org Thus, research centered on l-trans-Phenothrin provides specific insights that have broader implications for the design, application, and sustainable use of insecticides.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying l-trans-Phenothrin in environmental samples?

  • Methodology : Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with ultraviolet detection. Calibration curves should be validated using matrix-matched standards to account for environmental matrix effects (e.g., soil or water). Include internal standards (e.g., deuterated analogs) to correct for recovery variability .
  • Data Consideration : Report limits of detection (LOD) and quantification (LOQ) based on signal-to-noise ratios. For reproducibility, perform triplicate analyses and include blank controls to detect contamination .

Q. How can researchers validate the purity of synthesized l-trans-Phenothrin?

  • Methodology : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation, supplemented by chiral chromatography to verify enantiomeric purity. Compare retention times and spectral data with certified reference materials. For quantitative purity, use differential scanning calorimetry (DSC) to assess melting-point consistency .
  • Data Contradictions : If NMR signals suggest impurities, cross-validate with high-resolution mass spectrometry (HRMS) to resolve ambiguities in molecular weight or fragmentation patterns .

Q. What are the standard protocols for assessing l-trans-Phenothrin’s acute toxicity in non-target organisms?

  • Methodology : Follow OECD Guidelines 203 (fish acute toxicity) or 213 (honeybee acute contact toxicity). Use probit analysis to calculate median lethal concentrations (LC₅₀) or doses (LD₅₀). Include positive controls (e.g., deltamethrin) and negative controls (solvent-only exposures) .
  • Experimental Design : Account for environmental variables (e.g., temperature, pH) by conducting tests under standardized laboratory conditions. Replicate experiments across at least three independent trials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation half-lives of l-trans-Phenothrin across different studies?

  • Methodology : Conduct meta-analysis of existing data to identify variables influencing degradation (e.g., UV exposure, microbial activity). Perform controlled photolysis or hydrolysis experiments under standardized conditions (ISO 11348-3 for aqueous stability). Use kinetic modeling (e.g., first-order decay) to compare rate constants .
  • Data Interpretation : Evaluate study biases, such as differences in analytical techniques or environmental matrices. Apply sensitivity analysis to quantify the impact of confounding variables .

Q. What experimental strategies are effective for elucidating the metabolic pathways of l-trans-Phenothrin in mammalian systems?

  • Methodology : Use in vitro hepatic microsomal assays (e.g., rat or human liver microsomes) with LC-HRMS to identify phase I (oxidative) and phase II (conjugative) metabolites. Employ stable isotope labeling or tandem mass spectrometry (MS/MS) to trace metabolic transformations .
  • Challenges : Differentiate between enantiomer-specific metabolism by using chiral stationary phases in chromatography. Validate findings with in vivo studies in model organisms .

Q. How can researchers design studies to investigate the sublethal neurotoxic effects of l-trans-Phenothrin?

  • Methodology : Utilize electrophysiological recordings (e.g., patch-clamp) in insect or mammalian neuronal cell lines to assess sodium channel modulation. Pair with behavioral assays (e.g., Drosophila locomotor activity) to correlate molecular effects with phenotypic outcomes .
  • Data Integration : Apply transcriptomic or proteomic profiling to identify downstream biomarkers of neurotoxicity. Use bioinformatics tools (e.g., KEGG pathway analysis) to map mechanistic pathways .

Methodological Best Practices

  • Literature Reviews : Systematically search databases like SciFinder or PubMed using Boolean operators (e.g., "l-trans-Phenothrin AND degradation") to avoid selection bias. Prioritize peer-reviewed studies with detailed supplementary materials for reproducibility .
  • Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectral data in repositories like Figshare or Zenodo, and provide metadata aligned with MIAME or MIAPE standards .
  • Contradiction Analysis : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to dissect conflicting results. For example, compare toxicity outcomes in aquatic vs. terrestrial organisms to contextualize ecological risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.